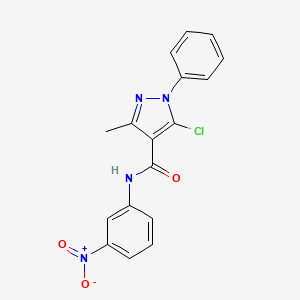![molecular formula C28H22F2N2O4 B11701465 N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)](/img/structure/B11701465.png)
N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of ethoxy, phenoxy, fluorobenzamido, and fluorobenzamide groups, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation .
化学反応の分析
Types of Reactions
N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .
科学的研究の応用
N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or coatings
作用機序
The mechanism of action of N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
類似化合物との比較
Similar Compounds
N-Methoxy-N-methyl 3-borono-4-fluorobenzamide: Similar in structure but with different functional groups.
4-{[2-(2-ethoxyphenoxy)ethyl]amino}-1-[3-(trifluoromethyl)phenyl]-1-butanone hydrochloride: Shares the ethoxyphenoxy group but has different substituents.
Uniqueness
N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE is unique due to its combination of ethoxy, phenoxy, fluorobenzamido, and fluorobenzamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C28H22F2N2O4 |
|---|---|
分子量 |
488.5 g/mol |
IUPAC名 |
N-[3-(4-ethoxyphenoxy)-5-[(3-fluorobenzoyl)amino]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C28H22F2N2O4/c1-2-35-24-9-11-25(12-10-24)36-26-16-22(31-27(33)18-5-3-7-20(29)13-18)15-23(17-26)32-28(34)19-6-4-8-21(30)14-19/h3-17H,2H2,1H3,(H,31,33)(H,32,34) |
InChIキー |
KTVBXEBISBMEMW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)NC(=O)C3=CC(=CC=C3)F)NC(=O)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide](/img/structure/B11701394.png)
![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide](/img/structure/B11701400.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11701419.png)

![4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11701437.png)
![3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11701446.png)
![Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate](/img/structure/B11701460.png)
![Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B11701472.png)

![4-(benzylamino)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B11701475.png)
